molecular formula C17H30N2O4 B11642072 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate)

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate)

Katalognummer: B11642072
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: LALJIOHXLUTGRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a 2,2-dimethylpropane backbone and two pyrrolidin-1-ylacetate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with pyrrolidin-1-ylacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the synthesis process .

Industrial Production Methods

Industrial production of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C17H30N2O4

Molekulargewicht

326.4 g/mol

IUPAC-Name

[2,2-dimethyl-3-(2-pyrrolidin-1-ylacetyl)oxypropyl] 2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C17H30N2O4/c1-17(2,13-22-15(20)11-18-7-3-4-8-18)14-23-16(21)12-19-9-5-6-10-19/h3-14H2,1-2H3

InChI-Schlüssel

LALJIOHXLUTGRN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC(=O)CN1CCCC1)COC(=O)CN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.